molecular formula C20H21ClFNO2 B2762419 2-chloro-4-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide CAS No. 1091474-43-9

2-chloro-4-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide

Cat. No.: B2762419
CAS No.: 1091474-43-9
M. Wt: 361.84
InChI Key: ZWYNUOMVTKJYPF-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with chloro and fluoro groups, along with a cyclopentylmethyl group attached to a methoxyphenyl ring. Such structural features make it a compound of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide typically involves multiple steps:

  • Formation of the Cyclopentylmethyl Intermediate: : The initial step involves the preparation of the cyclopentylmethyl intermediate. This can be achieved through the reaction of cyclopentylmethyl bromide with 4-methoxyphenyl magnesium bromide in the presence of a suitable catalyst.

  • Coupling with Benzamide Derivative: : The cyclopentylmethyl intermediate is then coupled with a benzamide derivative. This step often involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the benzamide derivative is functionalized with chloro and fluoro groups.

  • Final Product Formation: : The final step involves the purification and isolation of the desired product, this compound, through crystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The chloro and fluoro groups on the benzamide core can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

  • Oxidation and Reduction Reactions: : The methoxyphenyl ring can participate in oxidation reactions to form quinone derivatives. Reduction reactions can also be performed to modify the cyclopentylmethyl group.

  • Coupling Reactions: : The compound can undergo further functionalization through coupling reactions, such as the Suzuki-Miyaura coupling, to introduce additional substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, DMF as solvent, reaction temperature around 80-100°C.

    Oxidation: Potassium permanganate, dichloromethane as solvent, room temperature.

    Reduction: Sodium borohydride, ethanol as solvent, room temperature.

Major Products

    Substitution Products: Derivatives with different substituents replacing the chloro or fluoro groups.

    Oxidation Products: Quinone derivatives.

    Reduction Products: Modified cyclopentylmethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-4-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study the interactions of benzamide derivatives with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the benzamide core can enhance binding affinity and specificity towards these targets. The cyclopentylmethyl group may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluoro-N-(cyclopentylmethyl)benzamide
  • 4-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide
  • 2-chloro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide

Uniqueness

Compared to similar compounds, 2-chloro-4-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide stands out due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the cyclopentylmethyl group and methoxyphenyl ring provides a unique structural framework that can be exploited for various applications.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFNO2/c1-25-16-7-4-14(5-8-16)20(10-2-3-11-20)13-23-19(24)17-9-6-15(22)12-18(17)21/h4-9,12H,2-3,10-11,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYNUOMVTKJYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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